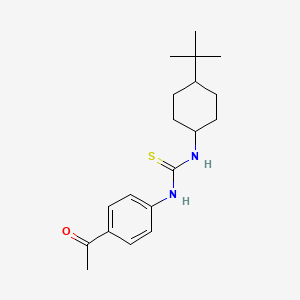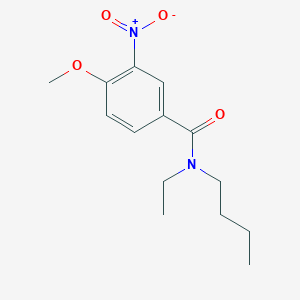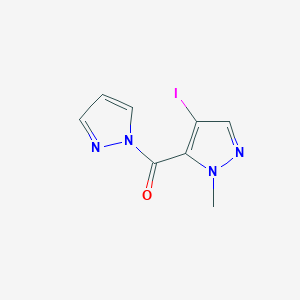
N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders. TAK-659 has been found to be a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B cell receptor (BCR) signaling and plays a critical role in the development and progression of B cell malignancies.
Wirkmechanismus
N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea exerts its therapeutic effects by selectively inhibiting BTK, which is a key mediator of BCR signaling. BTK is required for the activation of downstream signaling pathways that promote B cell survival and proliferation. By inhibiting BTK, N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea blocks BCR signaling and induces apoptosis in B cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on B cell signaling and apoptosis, N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea has been found to have other biochemical and physiological effects. For example, N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea has been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the immune response. N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea has also been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea as a research tool is its high selectivity for BTK. This makes it a valuable tool for studying the role of BTK in various cellular processes and for identifying potential therapeutic targets in B cell-related diseases. However, one limitation of N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea. One area of interest is the development of combination therapies that incorporate N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea with other therapeutic agents, such as chemotherapy or immunotherapy. Another area of interest is the investigation of the role of BTK in other diseases, such as autoimmune disorders or infectious diseases. Finally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea, with the goal of improving its efficacy and reducing potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea has been found to exhibit potent antitumor activity, both as a single agent and in combination with other therapeutic agents. N-(4-acetylphenyl)-N'-(4-tert-butylcyclohexyl)thiourea has also been shown to inhibit BCR signaling and induce apoptosis in B cells, suggesting that it may have therapeutic potential in other B cell-related diseases, such as autoimmune disorders.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-(4-tert-butylcyclohexyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-13(22)14-5-9-16(10-6-14)20-18(23)21-17-11-7-15(8-12-17)19(2,3)4/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAIYCVAXSBULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2CCC(CC2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4836160.png)

![2-methyl-1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4836163.png)

![1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole](/img/structure/B4836184.png)
![2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4836185.png)
![methyl 5-(1-ethyl-1H-pyrazol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4836189.png)
![2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4836197.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4836207.png)

![5-(4-fluorophenyl)-7-(pentafluoroethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4836214.png)
![N-(sec-butyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4836217.png)

